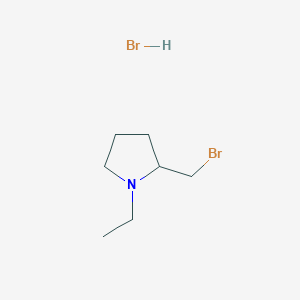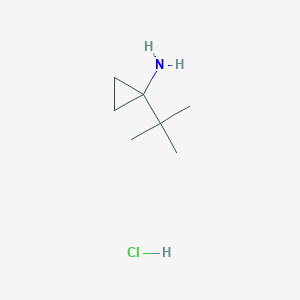
(1-Tert-butylcyclopropyl)amine hydrochloride
概要
説明
(1-Tert-butylcyclopropyl)amine hydrochloride, also known as 1-TBCPA, is an organic compound that is widely used in a variety of scientific and medical research applications. It is a tertiary amine that is a derivative of cyclopropane, and is a colorless, hygroscopic crystalline solid with a melting point of 73-76°C. It is used as a reagent for the synthesis of a variety of compounds, and as an intermediate in a range of reactions. In addition, it has been used in a variety of biochemical and physiological research applications, due to its ability to interact with a range of biological systems.
科学的研究の応用
(1-Tert-butylcyclopropyl)amine hydrochloride has been used in a variety of scientific and medical research applications, due to its ability to interact with a range of biological systems. It has been used as a reagent for the synthesis of a variety of compounds, including drugs, and as an intermediate in a range of reactions. In addition, it has been used in a variety of biochemical and physiological research applications, due to its ability to interact with a range of biological systems. It has been used to investigate the mechanism of action of various enzymes, and has been used in the study of the structure and function of proteins. It has also been used to study the effects of various drugs on cells and tissues, and to investigate the effects of various drugs on the nervous system.
作用機序
Target of Action
The primary target of (1-Tert-butylcyclopropyl)amine hydrochloride is the enzyme DNA gyrase . This enzyme is essential for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication process .
Mode of Action
This compound interacts with its target, DNA gyrase, by binding to it . This binding inhibits the activity of the enzyme, thereby preventing the introduction of negative supercoils into the bacterial DNA .
Biochemical Pathways
By inhibiting DNA gyrase, this compound affects the DNA replication pathway in bacteria . The inhibition of DNA gyrase prevents the relaxation of positive supercoils, which is necessary for DNA replication . This leads to the cessation of DNA replication, thereby blocking the production of new cells in bacterial colonies .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By preventing DNA replication, it effectively stops the production of new bacterial cells, leading to the cessation of growth of the bacterial colony .
実験室実験の利点と制限
(1-Tert-butylcyclopropyl)amine hydrochloride has a number of advantages when used in laboratory experiments. It is a relatively simple and straightforward compound to synthesize, and it is relatively inexpensive compared to other compounds. In addition, it has a wide range of applications in laboratory experiments, and can be used to investigate a variety of biochemical and physiological processes. However, it also has a number of limitations, including its potential to cause skin irritation, and its potential to interact with a range of biological systems.
将来の方向性
(1-Tert-butylcyclopropyl)amine hydrochloride has a wide range of potential future applications in scientific and medical research. One potential application is in the development of new drugs, as it has been found to interact with a range of biological systems. In addition, it could be used to investigate the mechanism of action of various enzymes, and to study the effects of various drugs on cells and tissues. It could also be used to investigate the effects of various drugs on the nervous system, and to study the structure and function of proteins. Finally, it could be used to investigate the metabolism of various drugs, and to study the absorption, distribution, and elimination of various drugs.
生化学分析
Biochemical Properties
(1-Tert-butylcyclopropyl)amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme DNA gyrase, where this compound inhibits the enzyme’s activity, thereby preventing the cleavage of RNA and protein synthesis . This inhibition blocks the production of new cells in bacterial colonies, highlighting its potential as an antibacterial agent.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. By inhibiting DNA gyrase, this compound disrupts the replication and transcription processes, leading to a halt in cell proliferation and an alteration in gene expression patterns . This disruption can have significant downstream effects on cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to DNA gyrase, inhibiting its enzymatic activity and preventing the cleavage of RNA and protein synthesis . This inhibition leads to a cascade of molecular events that ultimately result in changes in gene expression and cellular function. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of DNA gyrase and prolonged disruption of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DNA gyrase and disrupts cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s inhibition of DNA gyrase affects metabolic flux and metabolite levels, leading to alterations in cellular metabolism . Additionally, this compound may interact with other metabolic enzymes, further impacting metabolic pathways and cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The distribution of this compound can affect its activity and efficacy, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s efficacy by ensuring it reaches its intended targets within the cell. Additionally, the subcellular distribution of this compound can influence its interactions with biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
1-tert-butylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2,3)7(8)4-5-7;/h4-5,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIHCXGGDGEBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




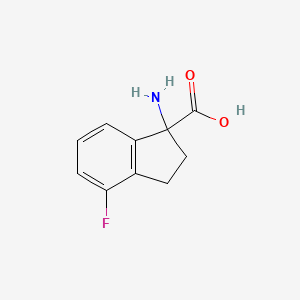

![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B1527089.png)

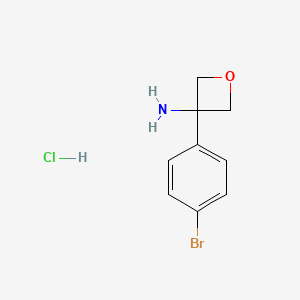
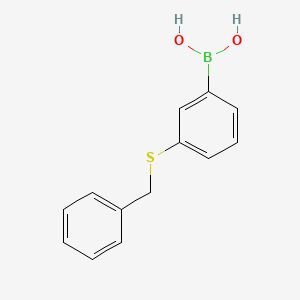
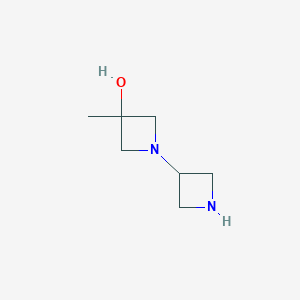
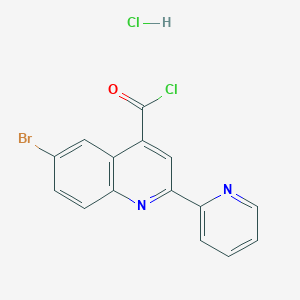
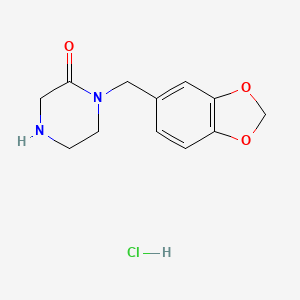
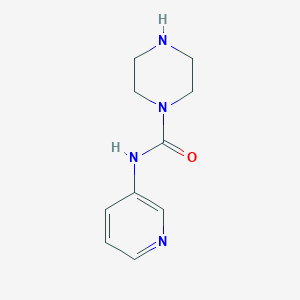

![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride](/img/structure/B1527103.png)
